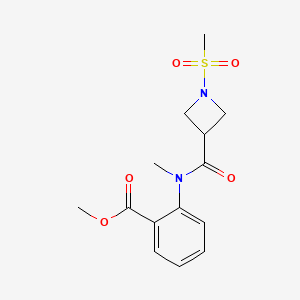

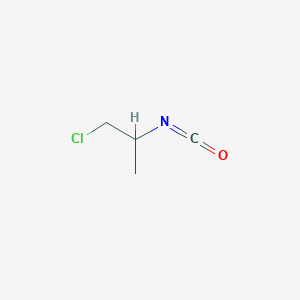

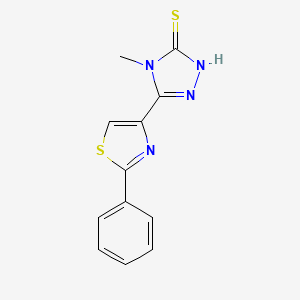

![molecular formula C14H10N4 B2972172 4-(1H-imidazol-1-yl)pyrrolo[1,2-a]quinoxaline CAS No. 478043-24-2](/img/structure/B2972172.png)

4-(1H-imidazol-1-yl)pyrrolo[1,2-a]quinoxaline

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“4-(1H-imidazol-1-yl)pyrrolo[1,2-a]quinoxaline” is a compound that contains both imidazole and pyrroloquinoxaline moieties . Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . Pyrroloquinoxalines are a class of compounds that have shown a broad range of biological activities .

Synthesis Analysis

The synthesis of “4-(1H-imidazol-1-yl)pyrrolo[1,2-a]quinoxaline” involves coupling compounds of benzimidazoles and pyrrolo[1,2-a]quinoxalines via Mamedov Heterocycle Rearrangement . Imidazole was first synthesized by glyoxal and ammonia .Molecular Structure Analysis

The molecular formula of “4-(1H-imidazol-1-yl)pyrrolo[1,2-a]quinoxaline” is C14H10N4 . It contains an imidazole ring, which is a five-membered heterocyclic moiety with three carbon, two nitrogen, four hydrogen atoms, and two double bonds .Chemical Reactions Analysis

The presence of the methylsulfanyl group in position 4 of imidazoquinoxalines makes it easy to oxidize them to the corresponding sulfones, and the latter are easily transformed into 4-hydroxy, 4-phenoxy, and 4-alkylamino derivatives .Physical And Chemical Properties Analysis

Imidazole, a component of “4-(1H-imidazol-1-yl)pyrrolo[1,2-a]quinoxaline”, is a white or colorless solid that is highly soluble in water and other polar solvents . It shows both acidic and basic properties due to its amphoteric nature .Aplicaciones Científicas De Investigación

Medicinal Chemistry Applications

Imidazole derivatives are widely recognized for their medicinal properties. They are used in anticancer, anti-inflammatory medications, and as antiviral agents. The specific compound “4-(1H-imidazol-1-yl)pyrrolo[1,2-a]quinoxaline” could potentially be explored for similar applications due to its imidazole moiety .

Antitubercular Activity

Imidazole compounds have been synthesized and evaluated for their antitubercular activity against Mycobacterium tuberculosis. Given the structural similarity, “4-(1H-imidazol-1-yl)pyrrolo[1,2-a]quinoxaline” might also hold potential in this field .

Anticancer Profile

Imidazole derivatives have been designed and synthesized with a focus on anticancer profiles. They have been linked to various moieties to target specific cancer pathways. The compound could be modified and tested for similar anticancer activities .

Synthesis Potential

The imidazole ring is a versatile moiety for synthesis. It can be incorporated into various compounds, enhancing their therapeutic potential. The subject compound could serve as a key intermediate in synthesizing new therapeutic agents .

Propiedades

IUPAC Name |

4-imidazol-1-ylpyrrolo[1,2-a]quinoxaline |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10N4/c1-2-5-12-11(4-1)16-14(17-9-7-15-10-17)13-6-3-8-18(12)13/h1-10H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CAVSQVLDSLQVGK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=C(C3=CC=CN23)N4C=CN=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10N4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(1H-imidazol-1-yl)pyrrolo[1,2-a]quinoxaline | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

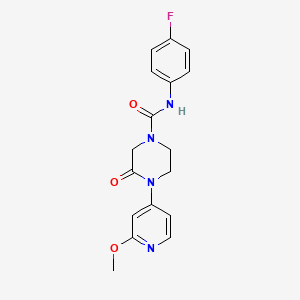

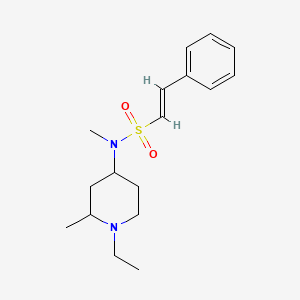

![2-(benzo[d][1,3]dioxol-5-yloxy)-N-(6-fluoro-1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)propanamide](/img/structure/B2972090.png)

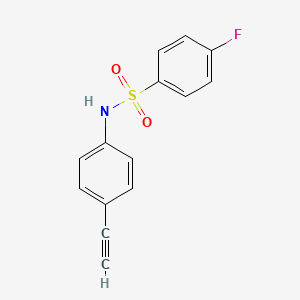

![6-fluoro-N-(4-{5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-3-yl}phenyl)pyridine-3-carboxamide](/img/structure/B2972092.png)

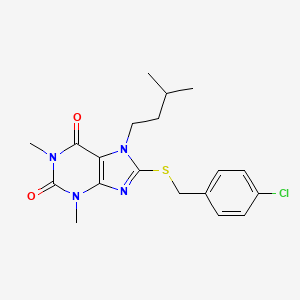

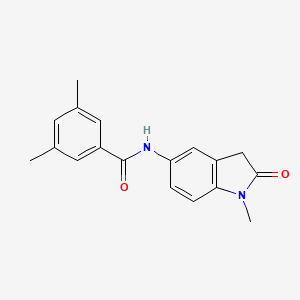

![2,5-dichloro-N-(5,7-dimethylbenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)thiophene-3-carboxamide hydrochloride](/img/structure/B2972098.png)

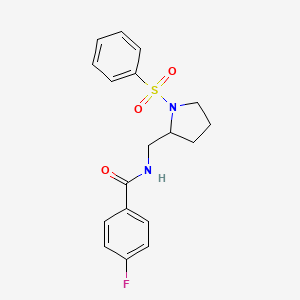

![N,2-bis(4-fluorophenyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazin-3-amine](/img/structure/B2972099.png)